Furan-2-carboximidamide hydrochloride
Description
Introduction and Fundamental Characterization
Chemical Identity and Nomenclature
Furan-2-carboximidamide hydrochloride is systematically identified by the International Union of Pure and Applied Chemistry as 2-furancarboximidamide hydrochloride. The compound is registered under Chemical Abstracts Service number 54610-69-4, providing a unique identifier for this specific molecular entity. Alternative nomenclature systems refer to this compound through various descriptive names that emphasize different structural features, though the systematic name remains the most precise for chemical identification purposes.
The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=COC(=C1)C(=N)N, which describes the connectivity pattern starting from the furan ring and proceeding to the carboximidamide substituent. The International Chemical Identifier provides a more comprehensive description: InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7), which includes detailed information about hydrogen atom positioning and protonation states.
The compound's systematic classification places it within multiple chemical categories simultaneously. As a furan derivative, it belongs to the broader family of five-membered aromatic heterocycles containing oxygen. The carboximidamide functional group classifies it among amidine compounds, specifically those derived from carboxylic acid precursors. The hydrochloride salt formation further categorizes it as an ionic compound with enhanced aqueous solubility characteristics compared to the neutral parent molecule.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of furan chemistry and amidine synthesis. Furan derivatives trace their origins to the late 18th century when Carl Wilhelm Scheele first described 2-furoic acid in 1780, marking the initial discovery of compounds containing the furan ring system. This foundational work established the furan nucleus as a subject of sustained chemical investigation.
The systematic exploration of furan chemistry expanded significantly during the 19th century. Johann Wolfgang Döbereiner reported furfural in 1831, with subsequent characterization by John Stenhouse nine years later. Heinrich Limpricht achieved the first preparation of furan itself in 1870, though he initially referred to the compound as tetraphenol, reflecting the limited understanding of heterocyclic systems at that time. These early discoveries established the fundamental chemistry that would later enable the synthesis of more complex furan derivatives.
The etymological origins of furan nomenclature derive from the Latin word furfur, meaning bran, reflecting the agricultural sources from which early furan compounds were isolated. This connection to natural product chemistry has remained relevant throughout the development of furan-based synthetic chemistry. The progression from simple furan derivatives to complex functionalized systems like this compound represents the culmination of nearly two centuries of methodological advancement in heterocyclic synthesis.
Amidine chemistry developed as a parallel field of investigation, with carboximidamides representing a specific subset of compounds where the amidine functionality is directly attached to an aromatic system. The combination of furan ring chemistry with amidine functionality in this compound represents a convergence of these historically distinct research areas, demonstrating the synthetic versatility achieved in modern heterocyclic chemistry.
Structural Features and Molecular Architecture
The molecular architecture of this compound exhibits a sophisticated arrangement of electronic and geometric features that determine its chemical behavior. The furan ring system forms the core structural element, consisting of a planar five-membered aromatic ring containing four carbon atoms and one oxygen atom. This ring system exhibits aromatic character through the delocalization of one oxygen lone pair into the ring system, creating a 4n+2 electron configuration that satisfies Hückel's rule for aromaticity.
The carboximidamide substituent at the 2-position of the furan ring introduces additional complexity to the molecular architecture. This functional group contains both nitrogen atoms in different electronic environments: one nitrogen participates in imine character through double bond formation with carbon, while the other nitrogen exists in an amino configuration. The resonance stabilization possible within the carboximidamide group contributes to the overall electronic distribution throughout the molecule.
Geometric considerations reveal that the furan ring maintains planarity due to its aromatic character, with the carboximidamide substituent extending from the ring plane. The C-C bond lengths within the furan ring reflect the partial double bond character resulting from aromatic delocalization, while maintaining bond angles close to 108 degrees characteristic of five-membered rings. The oxygen atom in the furan ring utilizes sp2 hybridization to accommodate both the aromatic pi-system participation and the retention of a lone pair in the ring plane.
The hydrochloride salt formation occurs through protonation of the basic nitrogen atom within the carboximidamide group, creating an ionic interaction with the chloride counterion. This ionic character influences the overall molecular geometry by introducing electrostatic interactions that affect crystal packing and intermolecular associations in the solid state. The resulting molecular architecture combines the electron-rich nature of the furan ring with the electron-withdrawing characteristics of the protonated carboximidamide group.
Basic Physicochemical Properties
Molecular Formula and Weight
The molecular composition of this compound reflects the combination of the organic carboximidamide base with hydrochloric acid to form the salt. The base compound possesses the molecular formula C5H6N2O, representing five carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom. Upon salt formation with hydrochloric acid, the complete compound adopts the formula C5H6N2O·HCl, indicating the ionic association between the protonated base and chloride anion.
The molecular weight calculations demonstrate precision across multiple analytical determinations. Carl Roth specifications report a molar mass of 146.57 grams per mole, while Sigma-Aldrich documentation indicates 146.58 grams per mole. This minor variation falls within acceptable analytical precision limits and reflects the high degree of characterization achieved for this compound. The molecular weight distribution among constituent elements shows carbon contributing approximately 41.0%, hydrogen 4.8%, nitrogen 19.1%, oxygen 10.9%, and chlorine 24.2% of the total molecular mass.
Comparative analysis with related compounds reveals the influence of the hydrochloride salt formation on molecular weight. The free base form would possess a molecular weight of approximately 110.11 grams per mole, indicating that the hydrochloric acid addition contributes 36.47 grams per mole to the total molecular weight. This substantial contribution reflects the significant impact of salt formation on the compound's overall molecular characteristics and subsequent physicochemical behavior.
Physical State and Appearance
This compound exists as a crystalline solid under standard temperature and pressure conditions. Sigma-Aldrich characterization describes the compound as appearing in powder form, indicating a fine crystalline structure typical of organic hydrochloride salts. The powder morphology suggests effective crystallization processes during synthesis and purification, resulting in a material suitable for analytical and synthetic applications.
The crystalline nature of the compound reflects the ionic interactions between the protonated carboximidamide cation and chloride anion, which promote ordered solid-state arrangements. These electrostatic interactions contribute to the formation of stable crystal lattices that maintain structural integrity under normal storage conditions. The powder form facilitates handling and measurement for chemical reactions while maintaining chemical stability through minimized surface area exposure.
Color characteristics have been documented as part of analytical specifications, with various suppliers noting the appearance properties as part of quality control measures. The solid-state appearance contrasts markedly with the parent furan compound, which exists as a volatile liquid under similar conditions. This difference demonstrates the substantial impact of functionalization and salt formation on fundamental physical properties.
Solubility Profile
The solubility characteristics of this compound reflect the influence of both the organic furan-carboximidamide framework and the ionic hydrochloride salt formation. The hydrochloride salt generally exhibits enhanced aqueous solubility compared to the corresponding free base, a common phenomenon observed across organic amine hydrochloride derivatives. This enhanced water solubility results from the ionic character introduced by the protonated nitrogen center and its association with the chloride counterion.
Organic solvent compatibility varies depending on the polarity and hydrogen-bonding capability of the solvent system. Polar protic solvents typically demonstrate good dissolution characteristics due to their ability to stabilize both the ionic components and form hydrogen bonds with the nitrogen and oxygen functional groups present in the molecule. The compound's solubility behavior in aprotic organic solvents depends on the specific solvent's dielectric constant and its capacity for dipole-dipole interactions with the polar regions of the molecule.
Temperature dependence of solubility follows typical patterns observed for organic hydrochloride salts, with increased dissolution at elevated temperatures in most compatible solvents. The solubility profile influences the compound's utility in various synthetic applications, with appropriate solvent selection being crucial for effective reaction conditions. Documentation from chemical suppliers indicates adequate solubility for routine analytical and preparative procedures.
Thermal Properties
The thermal behavior of this compound demonstrates the compound's stability characteristics and phase transition properties. Carl Roth specifications document a boiling point of 220 degrees Celsius, representing the temperature at which the compound transitions from liquid to vapor phase under standard atmospheric pressure. This relatively high boiling point reflects the influence of intermolecular hydrogen bonding and ionic interactions that must be overcome during vaporization.
The thermal stability of the compound extends across a considerable temperature range, enabling its use in various synthetic procedures that require elevated temperatures. The absence of decomposition below the boiling point indicates reasonable thermal robustness for a functionalized heterocyclic compound. This stability profile contrasts with the parent furan compound, which exhibits a much lower boiling point of 31.36 degrees Celsius and greater thermal sensitivity.
Decomposition characteristics above the boiling point have not been extensively documented in the available literature, though the presence of both the furan ring and carboximidamide functionality suggests potential thermal degradation pathways at significantly elevated temperatures. The thermal properties reported provide sufficient information for normal synthetic and analytical applications while indicating the compound's suitability for procedures requiring moderate heating.
Stability Parameters
The stability profile of this compound encompasses both chemical and physical stability under various environmental conditions. Storage recommendations from Carl Roth specify maintenance at temperatures between +2 to +8 degrees Celsius, indicating optimal preservation under refrigerated conditions. This temperature range suggests sensitivity to ambient temperature storage and the potential for degradation or physical changes at higher temperatures.
Chemical stability considerations involve the potential reactivity of both the furan ring system and the carboximidamide functional group. The furan ring, while aromatic, exhibits greater reactivity than benzene due to its lower resonance energy and electron-rich character. The carboximidamide group introduces additional potential reaction sites, particularly under acidic or basic conditions where protonation states may change.
Light sensitivity and air exposure effects have been noted for related furan compounds, which often darken upon exposure to light and atmospheric oxygen. The hydrochloride salt formation may provide some protection against these degradation pathways compared to the free base form. Proper storage conditions, including protection from light and moisture, are essential for maintaining compound integrity over extended periods.
Long-term stability studies specific to this compound are limited in the available literature, though the general principles of heterocyclic compound storage apply. The combination of appropriate temperature control, moisture exclusion, and light protection typically ensures adequate stability for routine laboratory use and synthetic applications.
Classification in Chemical Taxonomy
This compound occupies multiple positions within chemical classification systems, reflecting its complex structural features and diverse functional group content. Primary classification places the compound within the heterocyclic aromatic compound category, specifically as a furan derivative containing the characteristic five-membered oxygen-containing aromatic ring. This classification emphasizes the fundamental structural framework that determines many of the compound's chemical and physical properties.
Secondary classification focuses on the carboximidamide functional group, placing the compound within the broader amidine family. Amidines represent compounds containing the characteristic C(=N)-N functionality, with carboximidamides specifically derived from carboxylic acid precursors. This classification highlights the nitrogen-containing functionality that contributes to the compound's basicity and potential for salt formation.
Tertiary classification addresses the hydrochloride salt nature of the compound, categorizing it among organic hydrochloride salts used extensively in pharmaceutical and synthetic chemistry. This classification system emphasizes the ionic character resulting from acid-base interactions and the enhanced properties typically associated with salt formation, including improved solubility and crystalline stability.
Pharmacological classification systems may also include this compound within broader categories based on structural similarity to known bioactive compounds. The furan ring system appears in numerous pharmaceutical agents, while carboximidamide functionality is present in various therapeutic compounds. However, specific biological activity classification requires dedicated pharmacological evaluation beyond the scope of structural characterization.
Structure
2D Structure
Properties
IUPAC Name |
furan-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGDMLCRXCBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481529 | |
| Record name | furan-2-carboximidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54610-69-4 | |
| Record name | furan-2-carboximidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-carboximidamide hydrochloride can be synthesized through various methods. One common method involves the reaction of 2-furonitrile with sodium methoxide in methanol . Another method includes the reaction of 2-furonitrile with ethanethiol in dichloromethane . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the imidamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various furan derivatives such as furan-2,5-dicarboxylic acid and substituted furan compounds .
Scientific Research Applications
Antiviral Activity
Recent studies have identified derivatives of furan-2-carboximidamide hydrochloride as promising inhibitors of the SARS-CoV-2 main protease (Mpro), which is a critical target for antiviral drug development. For instance, a study reported the discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives that exhibited significant inhibitory activity against SARS-CoV-2 Mpro, with the most potent compound showing an IC50 value of 10.76 μM . These findings suggest that modifications of furan-based compounds can lead to effective antiviral agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study highlighted the structure-activity relationship of furan derivatives, showing that specific substitutions on the furan ring could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA). The 3-furan derivative exhibited a minimum inhibitory concentration (MIC) of 2 mg/mL, significantly outperforming its 2-substituted counterpart . This indicates that furan derivatives can be optimized for better antimicrobial efficacy.
Anticancer Research
This compound has been investigated for its anticancer properties. In a series of synthesized carbamothioyl-furan-2-carboximidamide derivatives, researchers observed notable cytotoxic effects on various cancer cell lines. These derivatives were shown to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.
Cosmetic Applications
The compound's properties extend into cosmetic formulations as well. Research indicates that furan derivatives can be incorporated into topical formulations aimed at enhancing skin health due to their bioactive characteristics. They are being explored for their potential use in anti-aging products and skin repair formulations, leveraging their antimicrobial and anti-inflammatory properties .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Antiviral Case Study
In a recent study, researchers synthesized a library of furan derivatives and screened them for antiviral activity against SARS-CoV-2 Mpro. The most promising candidates were subjected to further optimization through structure-based drug design, leading to compounds with significantly improved potency and selectivity .
Antimicrobial Case Study
A detailed examination of various furan derivatives against MRSA demonstrated that structural modifications could lead to substantial increases in antimicrobial efficacy. The study involved in vivo testing on infected mice, where treated groups showed reduced bacterial loads compared to controls, highlighting the therapeutic potential of these compounds in treating resistant infections .
Mechanism of Action
The mechanism of action of furan-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes and microbial activity . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table highlights critical differences between Furan-2-carboximidamide hydrochloride and three analogs:
Key Observations:
- N′-Hydroxy-5-methyl analog : The addition of a methyl group at C-5 and an N-hydroxy group increases molecular weight by ~30 g/mol compared to the parent compound. This modification likely enhances steric bulk and alters hydrogen-bonding capacity .
- Sulfonyl chlorophenyl analog : The bulky 4-chlorophenyl sulfonyl group at C-5 significantly increases molecular weight (349.64 g/mol), which may impact solubility and membrane permeability .
Physicochemical and Analytical Properties
Collision Cross-Section (CCS) Data for this compound :
| Ion Adduct | [M+H]⁺ | [M+Na]⁺ | [M+NH₄]⁺ | [M-H]⁻ |
|---|---|---|---|---|
| CCS (Ų) | 120.3 | 129.7 | 128.5 | 123.5 |
Comparatively, analogs like the sulfonyl chlorophenyl derivative () are expected to exhibit higher CCS values due to their larger size, though specific data are unavailable. The parent compound’s moderate CCS values suggest utility in analytical workflows, such as RP-HPLC (referenced in ).
Biological Activity
Furan-2-carboximidamide hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and microbiology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and data.
1. Antibacterial Activity
This compound has demonstrated notable antibacterial properties against various bacterial strains.
Mechanism of Action:
The compound's mechanism involves interference with bacterial cellular processes, potentially through the inhibition of critical enzymatic pathways. The furan ring structure enhances its reactivity, allowing it to engage with biological targets effectively.
Research Findings:
- A study indicated that furan derivatives exhibit varying degrees of activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a derivative with a similar structure showed a minimum inhibitory concentration (MIC) of 64 mg/mL against MRSA, while another derivative was significantly more potent with an MIC of 2 mg/mL .
- This compound was also found to inhibit the swarming and swimming motility of Escherichia coli at concentrations as low as 1.8 µg/mL, suggesting its potential as a therapeutic agent against pathogenic bacteria .
2. Antifungal Activity
The compound has shown promising antifungal activity in various assays.
In Vitro Studies:
- In a comparative study, furan derivatives exhibited significant antifungal activity against strains such as Candida albicans. The results indicated that modifications to the furan structure could enhance antifungal efficacy .
- Another investigation highlighted that carboxamide derivatives related to furan-2-carboximidamide demonstrated effective inhibition against all tested fungal strains, outperforming standard antifungal agents like gentamicin .
3. Anticancer Potential
Recent studies have explored the anticancer properties of this compound and its derivatives.
Case Studies:
- A series of synthesized carbamothioyl-furan-2-carboxamide derivatives were tested against various cancer cell lines including HepG2 and MCF-7. Notably, one derivative exhibited an IC50 value of 25.72 ± 3.95 μM in MCF cells, indicating significant cytotoxicity .
- The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhanced anticancer activity. For example, para-methyl-substituted derivatives showed higher potency compared to their unsubstituted counterparts .
4. Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Comments |
|---|---|---|---|
| Antibacterial | MRSA | 64 mg/mL (less potent) | Some derivatives significantly more effective (2 mg/mL) |
| E. coli | 1.8 µg/mL | Inhibits swarming motility | |
| Antifungal | Candida albicans | Varies by derivative | Significant inhibition compared to standard treatments |
| Anticancer | HepG2, MCF-7 | 25.72 ± 3.95 μM | Enhanced activity with specific substituents |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
